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molecular formula C12H12O B8707272 (3-Methylnaphthalen-2-yl)methanol CAS No. 31554-16-2

(3-Methylnaphthalen-2-yl)methanol

Cat. No. B8707272
M. Wt: 172.22 g/mol
InChI Key: DOZSTMNNHWFGOU-UHFFFAOYSA-N
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Patent
US04895861

Procedure details

To a stirred solution of 2-hydroxymethyl-3-methylnaphthalene (2.47 g, 14.4 mmol) in dry Et2O (50 mL) cooled to 0° C. was added phosphorus tribromide (4.88 g, 18 mmol) dropwise over 20 minutes. The resulting heterogeneous mixture was stirred at 0° C. for 1.25 hours and then quenched with H2O (50 mL). The reaction mixture was diluted further with H2O (50 mL) and extracted with Et1O (2×150 mL). The combined organic layers were washed with H2O (1×100 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by filtration through silica gel using CH2Cl2 as eluent to give the product as an off-white solid (2.94 g, 87%).
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:12]([CH3:13])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.P(Br)(Br)[Br:15]>CCOCC>[Br:15][CH2:2][C:3]1[C:12]([CH3:13])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
OCC1=CC2=CC=CC=C2C=C1C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4.88 g
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred at 0° C. for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with H2O (50 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted further with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et1O (2×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was purified by filtration through silica gel

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
BrCC1=CC2=CC=CC=C2C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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